An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diol (CAS: 672-47-9)
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4,6-diol (CAS: 672-47-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidine-4,6-diol, a fluorinated pyrimidine derivative of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, synthesis protocols, potential biological activities, and safety information.
Core Properties and Specifications
2-(Trifluoromethyl)pyrimidine-4,6-diol, with the CAS number 672-47-9, is a solid organic compound.[1][2] Its core structure consists of a pyrimidine ring substituted with a trifluoromethyl group and two hydroxyl groups.
Table 1: Chemical and Physical Properties of 2-(Trifluoromethyl)pyrimidine-4,6-diol
| Property | Value | Source(s) |
| CAS Number | 672-47-9 | [2][3][4][5][6] |
| Molecular Formula | C5H3F3N2O2 | [2][3][4] |
| Molecular Weight | 180.08 g/mol | [2][3][4] |
| Melting Point | 254-256 °C | [1] |
| Density | 1.75 g/cm³ | [1] |
| Form | Solid | [1][2] |
| pKa | 1.00 ± 0.10 (Predicted) | [1] |
| InChI Key | AMGBKPNVGVAFEN-UHFFFAOYSA-N | [2] |
| SMILES String | FC(F)(F)c1nc(cc(n1)O)O | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Experimental Protocols
A documented synthesis route for this compound involves the reaction of Malonamide and Ethyl trifluoroacetate.[3]
Materials and Reagents:
-
Sodium hydride (57.5% dispersion in mineral oil)
-
Toluene
-
Butanol
-
Malonamide
-
Ethyl trifluoroacetate
-
Hydrochloric acid (37%)
-
Activated charcoal
Procedure:
-
A mixture of sodium hydride (900 g, 22.5 M) and 7.5 L of toluene is prepared in a 22 L round-bottomed flask.
-
Butanol is added over 5 hours, maintaining the reaction temperature at 40°C. The mixture is then stirred for an additional 16 hours.
-
Malonamide (765 g, 7.5 M) is added, followed by ethyl trifluoroacetate (1065 g, 7.5 M). This step is exothermic.
-
The mixture is heated on a steam bath for 3.5 hours and then stirred at 23-25°C for another 16 hours.
-
The reaction mixture is extracted with water (1 x 4 L and 1 x 2 L).
-
The combined aqueous extracts are treated with activated charcoal and filtered.
-
The filtrate is cooled to 10-15°C and acidified to a pH of 1-2 with 37% hydrochloric acid.
-
The mixture is further chilled to 5°C to precipitate the solid product.
-
The solid is isolated by filtration and dried at 50°C in vacuo.[3]
This protocol yields approximately 600 g (44.4% yield) of the final product.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To identify the chemical environment of protons in the molecule.
-
13C NMR: To determine the number and types of carbon atoms.
-
19F NMR: Crucial for characterizing the trifluoromethyl group.
-
General Protocol: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d6).[7][8] The spectra would be recorded on an NMR spectrometer (e.g., 400 or 600 MHz).[7][8][9] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).[9]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an ESI (Electrospray Ionization) source would be appropriate.[8][10]
Biological Activity and Potential Applications
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[11][12][13] While specific bioactivity data for 2-(Trifluoromethyl)pyrimidine-4,6-diol is limited in the public domain, related trifluoromethyl pyrimidine compounds have shown promise in several areas.
-
Antifungal Activity: Novel trifluoromethyl pyrimidine derivatives have demonstrated good in vitro antifungal activities against various plant pathogenic fungi, including Botryosphaeria dothidea and Phompsis sp.[10][12]
-
Anticancer Activity: Pyrimidine derivatives are known to act as anticancer agents by targeting key enzymes and signaling pathways involved in tumor growth.[13] Some function as inhibitors of enzymes like dihydrofolate reductase (DHFR).[13]
-
Antibacterial Activity: Certain pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]
-
Anti-inflammatory and Antiviral Properties: The pyrimidine core is also found in molecules with anti-inflammatory and antiviral applications.[8][10][11]
The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. Therefore, 2-(Trifluoromethyl)pyrimidine-4,6-diol serves as a valuable building block for the synthesis of more complex, biologically active molecules.
Safety and Handling
Proper safety precautions must be observed when handling 2-(Trifluoromethyl)pyrimidine-4,6-diol and related chemicals.
Hazard Identification:
-
Pictogram: GHS06 (Skull and Crossbones)[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H301 (Toxic if swallowed)[2]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[2]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated place or under a chemical fume hood.[14][15]
-
Wear appropriate protective clothing, gloves, and safety goggles or a face shield.[14][16]
-
Avoid breathing dust.[14][16] Wash hands thoroughly after handling.[14][16]
Storage:
-
Keep the container tightly closed.[14]
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][17]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation occurs.[14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[15][17]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][16]
References
- 1. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL CAS#: 672-47-9 [m.chemicalbook.com]
- 2. 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine AldrichCPR 672-47-9 [sigmaaldrich.com]
- 3. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL | 672-47-9 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-(Trifluoromethyl)pyrimidine-4,6-diol [myskinrecipes.com]
- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
